molecular formula C8H8F2OS B12839353 3-[(Difluoromethyl)sulphanyl]phenyl methyl ether

3-[(Difluoromethyl)sulphanyl]phenyl methyl ether

Katalognummer: B12839353
Molekulargewicht: 190.21 g/mol
InChI-Schlüssel: AMXLEXQZSXBGJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Difluoromethyl)sulphanyl]phenyl methyl ether is a chemical compound with the molecular formula C8H8F2OS and a molecular weight of 190.21 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a sulphanyl group, which is further connected to a phenyl ring substituted with a methyl ether group.

Vorbereitungsmethoden

The synthesis of 3-[(Difluoromethyl)sulphanyl]phenyl methyl ether typically involves the reaction of 3-methoxyphenyl thiol with difluoromethyl halides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an appropriate solvent like dimethylformamide or tetrahydrofuran to ensure the desired product yield .

Analyse Chemischer Reaktionen

3-[(Difluoromethyl)sulphanyl]phenyl methyl ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulphanyl group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the difluoromethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-[(Difluoromethyl)sulphanyl]phenyl methyl ether has various applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-[(Difluoromethyl)sulphanyl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The sulphanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

3-[(Difluoromethyl)sulphanyl]phenyl methyl ether can be compared with similar compounds such as:

    3-(Methylthio)phenyl methyl ether: This compound has a methylthio group instead of a difluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethylthio)phenyl methyl ether: The presence of a trifluoromethyl group instead of a difluoromethyl group can lead to variations in reactivity and stability.

    3-(Chloromethylthio)phenyl methyl ether: The chloromethyl group introduces different electronic and steric effects compared to the difluoromethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities .

Eigenschaften

Molekularformel

C8H8F2OS

Molekulargewicht

190.21 g/mol

IUPAC-Name

1-(difluoromethylsulfanyl)-3-methoxybenzene

InChI

InChI=1S/C8H8F2OS/c1-11-6-3-2-4-7(5-6)12-8(9)10/h2-5,8H,1H3

InChI-Schlüssel

AMXLEXQZSXBGJY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC=C1)SC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.